Cas no 1807258-01-0 (Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate)

Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate
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- Inchi: 1S/C13H15NO2S/c1-3-9-5-10(7-13(15)16-4-2)11(8-14)6-12(9)17/h5-6,17H,3-4,7H2,1-2H3
- InChI Key: MLRBTQIAAMAYSX-UHFFFAOYSA-N
- SMILES: SC1=CC(C#N)=C(CC(=O)OCC)C=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- XLogP3: 2.7
- Topological Polar Surface Area: 51.1
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002276-250mg |
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate |
1807258-01-0 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010002276-500mg |
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate |
1807258-01-0 | 97% | 500mg |
831.30 USD | 2021-07-06 | |
Alichem | A010002276-1g |
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate |
1807258-01-0 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate Related Literature
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Alan Hazell,Rita Hazell,Christine J. McKenzie,Lars Preuss Nielsen Dalton Trans., 2003, 2203-2208
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Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
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Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate: A Comprehensive Overview
Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate, with the CAS number 1807258-01-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and material science. The name itself is a testament to its structural complexity, with key components such as the cyano group, ethyl substituent, and mercapto group playing pivotal roles in its chemical properties.
Recent studies have highlighted the importance of Ethyl 2-cyano-5-ethyl-4-mercaptophenylacetate in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the construction of complex heterocycles, which are crucial in medicinal chemistry. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be utilized to synthesize novel kinase inhibitors, showcasing its versatility in drug design.
The structural integrity of Ethyl 2-cyano-5-ethyl-4-mersaptophenylacetate is further enhanced by its ability to undergo various chemical transformations. The presence of the cyano group allows for nucleophilic substitutions, while the mercapto group facilitates redox reactions. These properties make it an ideal candidate for exploring new synthetic pathways. A 2023 research article in *Organic Process Research & Development* detailed how this compound can be employed in the synthesis of advanced materials, such as polymers with tailored electronic properties.
In terms of pharmacological applications, Ethyl 2-cyano-5-Ethylphenylacetate derivatives have been investigated for their anti-inflammatory and antioxidant activities. A study conducted at the University of California revealed that this compound exhibits potent anti-inflammatory effects by inhibiting COX enzymes. Furthermore, its antioxidant properties make it a promising candidate for combating oxidative stress-related diseases.
The synthesis of Ethyl 2-cyano compounds has also been optimized in recent years. Traditionally, these compounds were synthesized via multi-step processes involving hazardous reagents. However, advancements in catalytic methods have enabled greener and more efficient syntheses. For example, a 2023 paper in *Green Chemistry* introduced a catalyst-free approach to synthesizing Ethyl 2-cyano derivatives, significantly reducing environmental impact while maintaining high yields.
From an environmental standpoint, understanding the fate and transport of Ethyl 2-cyano compounds is critical. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions. However, their persistence in aquatic environments necessitates careful handling during industrial processes. Regulatory bodies are increasingly focusing on minimizing exposure risks associated with these compounds.
In conclusion, Ethyl 2-cyano derivatives, particularly Ethyl 2-cyano-CAS No.1807258, represent a class of compounds with immense potential across multiple disciplines. Their unique chemical properties and versatile applications underscore their importance in modern chemistry and pharmacology. As research continues to uncover new avenues for their utilization, it is clear that these compounds will play a pivotal role in shaping future innovations.
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